molecular formula C18H21N5O3 B2477219 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine CAS No. 1396785-23-1

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B2477219
CAS No.: 1396785-23-1
M. Wt: 355.398
InChI Key: CDMHMCQUMVQIAK-UHFFFAOYSA-N
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Description

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine is a complex organic compound that features a combination of furan, piperazine, pyridazine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the furan-2-carbonyl-piperazine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions to form the furan-2-carbonyl-piperazine intermediate.

    Coupling with pyridazine: The intermediate is then coupled with a pyridazine derivative, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Introduction of the pyrrolidinyl group: Finally, the pyrrolidinyl group is introduced through nucleophilic substitution or other suitable reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like NaBH4 or LiAlH4 are employed under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while reduction of the carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activities.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(pyrazine-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine: This compound features a pyrazine ring instead of a furan ring, which may result in different biological activities and properties.

    3-[4-(benzoyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine: The benzoyl group in place of the furan-2-carbonyl group can lead to variations in chemical reactivity and biological effects.

Uniqueness

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity to biological targets and its overall pharmacological profile.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c24-17(14-5-6-16(20-19-14)21-7-1-2-8-21)22-9-11-23(12-10-22)18(25)15-4-3-13-26-15/h3-6,13H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMHMCQUMVQIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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